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Methyl-1-naphthalenemethylamine-d3

Cat. No.: B13449108
M. Wt: 174.26 g/mol
InChI Key: MQRIUFVBEVFILS-FIBGUPNXSA-N
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Description

Theoretical Foundations of Stable Isotope Incorporation in Molecular Sciences

Stable isotopes are atoms that share the same position in the periodic table and are chemically and functionally identical to their more abundant counterparts but differ in mass due to a different number of neutrons in their nucleus. nih.gov This mass difference is the key to their utility as tracers in metabolic research. nih.govnih.gov The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules allows researchers to follow their path through complex biological and chemical systems. nih.govsigmaaldrich.com

The theoretical basis for using stable isotopes lies in the kinetic isotope effect (KIE), where the rate of a chemical reaction can be altered when an atom in a reactant is replaced by one of its isotopes. This effect is most pronounced for the hydrogen isotopes (protium, deuterium, and tritium) due to their large relative mass differences. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, making it more difficult to break. This can lead to a slower reaction rate when a C-H bond cleavage is the rate-determining step of a reaction. This phenomenon is a powerful tool for elucidating reaction mechanisms.

Strategic Importance of Deuterium Substitution in Mechanistic Chemical and Biochemical Investigations

The substitution of hydrogen with deuterium, known as deuteration, is a strategic approach used to probe reaction mechanisms and alter the metabolic fate of molecules. nih.gov By selectively replacing hydrogen atoms at specific molecular positions, chemists can determine whether a particular C-H bond is broken during the rate-limiting step of a reaction. researchgate.net If a significant decrease in the reaction rate is observed upon deuteration, it provides strong evidence for the involvement of that bond in the mechanism. researchgate.net

In biochemistry and pharmacology, deuterium substitution can have a profound impact on a drug's pharmacokinetic properties. nih.govnih.gov By slowing down metabolic processes that involve the cleavage of a C-H bond, deuteration can lead to increased metabolic stability, reduced formation of toxic metabolites, and potentially improved efficacy and safety profiles. nih.gov This "deuterium switch" approach has led to the development of FDA-approved deuterated drugs, such as deutetrabenazine. nih.govnih.gov Advanced analytical techniques like hydrogen-deuterium exchange mass spectrometry are also employed to study protein conformation and dynamics. mdpi.com

Contextual Overview of Naphthalene-Containing Amines in Scientific Discovery and Applied Chemistry

Naphthalene (B1677914), a simple polycyclic aromatic hydrocarbon, and its derivatives are prevalent in a wide range of applications, from dyes and pigments to pharmaceuticals. lifechemicals.comresearchgate.net The naphthalene scaffold is a key structural motif in many biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. nih.gov The fusion of two benzene (B151609) rings gives naphthalene a unique electronic structure and lipophilicity, making it a valuable building block in drug design.

Naphthalene-containing amines, which combine the aromatic naphthalene core with an amine functional group, are particularly significant. sigmaaldrich.com This class of compounds includes approved drugs like terbinafine (B446), naftifine (B1207962), and propranolol. nih.gov The amine group can be readily modified, allowing for the synthesis of a diverse library of compounds with tailored biological activities. researchgate.net N-Methyl-1-naphthalenemethylamine, the non-deuterated parent compound of Methyl-1-naphthalenemethylamine-d3, is a key intermediate in the synthesis of the antifungal drug terbinafine. google.comgoogle.com

Chemical and Physical Properties of this compound

This compound is a stable isotope-labeled version of N-methyl-1-naphthalenemethylamine. The deuterium atoms are located on the methyl group attached to the nitrogen atom.

PropertyValue
Chemical Name This compound
CAS Number 1033720-13-6
Molecular Formula C₁₂H₁₀D₃N
Molecular Weight 174.26 g/mol
Synonyms N-Methyl-1-naphthalenemethanamine-d3; [(Naphthalen-1-yl)methyl]methylamine-d3

Synthesis and Manufacturing

The synthesis of N-methyl-1-naphthalenemethanamine, the parent compound, can be achieved through various methods. One common approach involves the reaction of 1-chloromethylnaphthalene with methylamine. google.com An improved process involves reacting 1-chloromethylnaphthalene with the anion of N-methylformamide, followed by hydrolysis, to produce the final product with high purity and without the formation of tertiary amine impurities. google.com Another patented method describes the synthesis starting from amine methylnaphthalene and methylamine. google.com The deuterated analogue, this compound, would be synthesized using a deuterated methylating agent in a similar synthetic route.

Applications in Research

The primary application of this compound is as an internal standard in analytical chemistry, particularly in pharmacokinetic studies of its non-deuterated counterpart, N-methyl-1-naphthalenemethylamine, and related compounds like terbinafine. Its identical chemical properties but different mass allow for accurate quantification in complex biological matrices using mass spectrometry.

Furthermore, its use extends to the preparation of other labeled compounds, such as allylamine (B125299) derivatives used as agrochemical microbicides. pharmaffiliates.comlgcstandards.com The presence of the deuterium label provides a powerful tool for tracing the metabolic fate of these molecules in environmental and biological systems.

Spectroscopic Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N B13449108 Methyl-1-naphthalenemethylamine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N

Molecular Weight

174.26 g/mol

IUPAC Name

1,1,1-trideuterio-N-(naphthalen-1-ylmethyl)methanamine

InChI

InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3/i1D3

InChI Key

MQRIUFVBEVFILS-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC1=CC=CC2=CC=CC=C21

Canonical SMILES

CNCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for Methyl 1 Naphthalenemethylamine D3

Design Principles for Site-Specific Deuterium (B1214612) Labeling in Complex Organic Molecules

The introduction of deuterium into complex organic molecules is a deliberate process guided by several key principles. The primary goal is to achieve site-specificity, ensuring that deuterium atoms are placed at exact, predetermined locations within the molecule. This precision is crucial because the pharmacological benefits of deuteration are often tied to slowing the metabolic cleavage of specific carbon-hydrogen bonds. Uncontrolled or random labeling can fail to produce the desired therapeutic effect.

Deuterium labeling strategies are broadly categorized into two approaches: late-stage functionalization, where deuterium is introduced at the end of a synthetic sequence, and the use of deuterated building blocks early in the synthesis. wikipedia.org Late-stage methods, such as hydrogen isotope exchange (HIE), are highly desirable for their efficiency but can present challenges in controlling regioselectivity. Therefore, for a molecule like Methyl-1-naphthalenemethylamine-d3, where the label is on a specific methyl group, a building-block approach or a highly selective methylation reaction is often preferred.

The "deuterated magic methyl" effect is a concept that has gained significant traction, suggesting that the introduction of a trideuteromethyl (-CD₃) group at a site of metabolic oxidation can profoundly enhance a drug's pharmacological profile. tdcommons.org This is attributed to the kinetic isotope effect (KIE), where the greater mass of the carbon-deuterium bond compared to the carbon-hydrogen bond results in a higher energy barrier for bond cleavage, thus slowing down metabolic processes at that site. researchgate.net

Advanced Synthetic Routes for the Preparation of this compound

The synthesis of this compound can be approached through several advanced routes, primarily involving the N-methylation of a suitable naphthalene-based precursor with a deuterated reagent. These methods are designed to be efficient and provide high isotopic enrichment.

The logical and most common precursor for the synthesis is the primary amine, 1-Naphthylmethylamine . This compound serves as a robust scaffold onto which the deuterated methyl group can be installed. nih.gov An alternative precursor, 1-Chloromethylnaphthalene , can also be utilized, though it often requires a two-step process involving the formation of an intermediate followed by hydrolysis. google.comgoogle.com

Starting with 1-Naphthylmethylamine, the primary synthetic challenge is the selective introduction of a single trideuteromethyl group to the nitrogen atom.

Several reliable methods exist for the N-methylation of primary amines, which can be adapted using deuterated reagents to produce the desired d3-analog.

Reductive Amination: This is one of the most effective methods for forming amines. libretexts.orgmasterorganicchemistry.com A particularly relevant variation is the Eschweiler-Clarke reaction , which methylates primary or secondary amines using formaldehyde (B43269) and formic acid. wikipedia.org To synthesize this compound, a deuterated version of this reaction can be employed. By reacting 1-Naphthylmethylamine with deuterated formaldehyde (paraformaldehyde-d₂) and deuterated formic acid (formic acid-d₂), a d3-methyl group is installed. This reaction is advantageous as it is typically high-yielding and avoids the over-alkylation to form quaternary ammonium (B1175870) salts. wikipedia.org

Direct Alkylation with Deuterated Reagents: A more direct approach involves the alkylation of 1-Naphthylmethylamine with a trideuteromethylating agent. youtube.com A common and effective reagent for this purpose is Iodomethane-d3 (CD₃I) . deutramed.com The reaction involves the nucleophilic attack of the primary amine on CD₃I. A non-nucleophilic base is typically added to neutralize the hydrogen iodide byproduct generated during the reaction. While effective, this method requires careful control of stoichiometry to minimize the potential for dialkylation, where two methyl groups attach to the nitrogen.

A summary of potential synthetic pathways is presented below:

PrecursorReagentsReaction TypeProduct
1-Naphthylmethylamine1. Deuterated Formaldehyde (D₂CO) 2. Deuterated Formic Acid (DCO₂D)Eschweiler-Clarke Reductive AminationThis compound
1-Naphthylmethylamine1. Iodomethane-d3 (CD₃I) 2. Non-nucleophilic base (e.g., DIEA)Direct N-AlkylationThis compound
1-Chloromethylnaphthalene1. N-(methyl-d3)formamide 2. Acid or Base HydrolysisTwo-Step Alkylation/HydrolysisThis compound

Achieving high isotopic purity (typically >98%) is critical for deuterated compounds intended for pharmaceutical use. wikipedia.org Optimization involves several factors:

High-Purity Deuterium Sources: The isotopic enrichment of the final product is directly dependent on the purity of the deuterated reagents (e.g., CD₃I, D₂CO, DCO₂D). rsc.org Using reagents with the highest available deuterium content is paramount.

Reaction Conditions: Temperature, reaction time, and catalyst choice can influence the efficiency of deuterium incorporation and minimize potential side reactions like H/D scrambling, where deuterium atoms unintentionally exchange with hydrogen atoms at other positions on the molecule. For instance, in reductive aminations, the choice of reducing agent and solvent can be critical. acs.org

Purification: After synthesis, rigorous purification techniques, such as column chromatography or distillation, are employed to separate the desired deuterated compound from any remaining starting materials, non-deuterated analogs, or other impurities. google.com

Rigorous Analytical Characterization of Synthesized Deuterated Analogs

Confirming the identity, purity, and isotopic distribution of the synthesized this compound is a crucial final step. This requires a combination of sophisticated analytical techniques.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is the definitive technique for analyzing deuterated compounds. google.com It provides two essential pieces of information: the exact mass, which confirms the molecular formula, and the isotopic distribution, which quantifies the level of deuterium incorporation. google.com

Due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u), each incorporated deuterium atom increases the mass of the molecule. HRMS can distinguish between molecules with different numbers of deuterium atoms (isotopologues). For this compound, the analysis would focus on the relative abundance of the following species:

IsotopologueDescriptionExpected Mass Increase from d0
d0Non-deuterated compound0
d1Compound with one deuterium+1
d2Compound with two deuteriums+2
d3Fully deuterated methyl group+3

By integrating the signal intensities for each isotopologue, the isotopic purity can be calculated with high precision. google.com For example, an ideal synthesis would show a spectrum with a dominant peak for the d3 species and minimal signals for the d0, d1, and d2 versions. In addition to HRMS, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ²H NMR) is used to confirm the structural integrity of the molecule and verify that the deuterium label is at the correct site. google.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly crucial for confirming the position and incorporation of isotopes like deuterium. magritek.com Verifying that the deuterium atoms in this compound are exclusively on the N-methyl group requires a combination of ¹H NMR, ¹³C NMR, and potentially ²H NMR spectroscopy. sigmaaldrich.comwikipedia.org

In ¹H NMR spectroscopy , deuterium atoms are not detected under the same conditions as protons. youtube.com Therefore, the most direct evidence for successful deuteration at the methyl group is the disappearance or significant reduction in the intensity of the signal corresponding to the N-methyl protons. In the spectrum of the non-deuterated compound, this signal would appear as a singlet, which would be absent in the spectrum of the fully deuterated (d3) analogue. youtube.com

²H NMR (Deuterium NMR) directly observes the deuterium nucleus. wikipedia.orghuji.ac.il This technique can be used to confirm the presence of deuterium in the molecule. The spectrum would show a signal at a chemical shift characteristic of a methyl group attached to a nitrogen, providing definitive proof of deuterium incorporation at the desired position. wikipedia.org While the chemical shift range is similar to proton NMR, the signals are typically broader. huji.ac.il

¹³C NMR spectroscopy offers further confirmation. The carbon atom of the deuterated methyl group (CD₃) will exhibit a different signal compared to a standard protonated methyl group (CH₃). Due to the spin (I=1) of deuterium, the carbon signal will be split into a multiplet (a triplet for a CD group, and a more complex multiplet for a CD₃ group) due to one-bond carbon-deuterium (¹J C-D) coupling. rsc.org Furthermore, the chemical shift of the deuterated carbon is often slightly shifted upfield compared to its protonated counterpart.

The following tables summarize the expected NMR data for both the deuterated and non-deuterated compounds based on general principles and data for similar naphthalene (B1677914) structures. mdpi.comchemicalbook.comchemicalbook.com

Table 1: Comparative ¹H NMR Data This interactive table outlines the anticipated proton NMR chemical shifts (δ) for this compound and its non-deuterated analogue.

Assignment N-methyl-1-naphthalenemethylamine (Expected δ, ppm) This compound (Expected δ, ppm) Comment
N-CH₃ Protons ~2.5 (singlet) Absent or significantly reduced The absence of this signal is the primary indicator of successful deuteration.
CH₂ Protons ~4.0 (singlet) ~4.0 (singlet) This signal should remain unchanged.

Table 2: Comparative ¹³C NMR Data This interactive table presents the expected carbon-13 NMR chemical shifts (δ) for the specified compounds, highlighting the changes upon deuteration.

Assignment N-methyl-1-naphthalenemethylamine (Expected δ, ppm) This compound (Expected δ, ppm) Comment
N-C H₃ Carbon ~36 ~35.5 (multiplet) The signal for the deuterated carbon appears as a multiplet and is shifted slightly upfield.
C H₂ Carbon ~58 ~58 This signal is expected to be largely unaffected.

This multi-faceted NMR approach provides unambiguous evidence for the successful and position-specific synthesis of this compound.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
N-methyl-1-naphthalenemethanamine
1-naphthalenemethylamine
Iodomethane-d3
1-chloromethylnaphthalene
N-methylformamide
N-(methyl-d3)formamide
1-naphthaldehyde
Methylamine-d3

Sophisticated Analytical Applications of Methyl 1 Naphthalenemethylamine D3 As an Isotopic Tracer

Principles and Methodologies of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for delivering highly accurate and precise quantitative measurements of chemical compounds. researchgate.net The foundational principle of IDMS lies in using an isotopically labeled version of the analyte, known as an isotopic tracer, as an internal standard. osti.gov This tracer is chemically identical to the target analyte but possesses a different mass due to the strategic incorporation of stable isotopes, such as deuterium (B1214612) (D or ²H). Methyl-1-naphthalenemethylamine-d3 is an example of such a tracer, where three hydrogen atoms in the methyl group have been replaced by deuterium.

The methodology commences with the precise addition of a known quantity of the isotopic tracer to a sample containing an unknown amount of the native, unlabeled analyte. A critical subsequent step is achieving thorough equilibration between the tracer and the analyte within the sample matrix. This ensures that both compounds behave identically during all stages of sample preparation and analysis, including extraction, purification, and chromatography. epa.gov Any loss of material during these steps will affect both the analyte and the tracer proportionally, thus preserving the integrity of their ratio. researchgate.netepa.gov

Following preparation, the sample is analyzed using mass spectrometry. The mass spectrometer distinguishes and measures the native analyte and the isotopic tracer based on their mass-to-charge (m/z) ratio. osti.gov While they are chemically identical and thus share chromatographic and ionization characteristics, their mass difference allows for separate detection. The concentration of the native analyte is then calculated from the measured ratio of the native analyte to the isotopic tracer. epa.gov This ability to correct for sample loss and matrix-induced variations makes IDMS a definitive method, often considered a "gold standard" for obtaining traceable and highly reliable quantitative results. researchgate.net

Development and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool that merges the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. ijrar.com The development of a robust LC-MS/MS method is a systematic process aimed at creating a reliable and reproducible procedure for quantifying a specific analyte. ijper.org

Method development involves the careful optimization of several parameters:

Chromatographic Conditions : This entails selecting an appropriate HPLC column and mobile phase to effectively separate the analyte from other components in the sample.

Mass Spectrometry Conditions : This requires fine-tuning the ion source to efficiently ionize the analyte and optimizing the mass analyzer to specifically detect the analyte and its internal standard. This is often done using Multiple Reaction Monitoring (MRM), which provides excellent selectivity by monitoring a specific precursor ion to product ion fragmentation. bioline.org.br

Once developed, the method must undergo rigorous validation to ensure it is fit for its intended purpose. ijrar.com Validation assesses several key performance characteristics, as detailed in the table below.

Validation ParameterDescription
Selectivity and SpecificityThe ability to accurately measure the analyte in the presence of other components like impurities, degradants, or matrix effects. ijrar.com
Linearity and RangeDemonstrates the proportional relationship between the instrument's response and the concentration of the analyte over a specified range. nih.gov
Accuracy and PrecisionAccuracy refers to how close the measured value is to the true value, while precision measures the consistency and reproducibility of the results. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ)The LOD is the lowest analyte concentration the method can reliably detect, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. chromatographyonline.com
RobustnessMeasures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.

Utilization of this compound as an Internal Standard for Related Naphthalene (B1677914) Derivatives (e.g., Naftifine (B1207962), Terbinafine)

This compound is a deuterated analog of a naphthalene derivative, making it an ideal internal standard for quantifying structurally similar compounds such as the antifungal agents naftifine and terbinafine (B446). veeprho.comfda.gov The principle of using a stable isotope-labeled internal standard is that it shares nearly identical chemical and physical properties with the analyte, including retention time, extraction recovery, and ionization efficiency. However, its increased mass due to the deuterium atoms allows it to be distinguished from the analyte by the mass spectrometer.

In a typical bioanalytical method, a known amount of this compound would be added to a biological sample (e.g., plasma) before processing. nih.gov During analysis by LC-MS/MS, the instrument monitors specific mass transitions for both the analyte and the internal standard. For example, a validated method for terbinafine used the transition m/z 292.2 → 141.1 for the drug and m/z 299.1 → 148.2 for its deuterated internal standard, terbinafine-d7. nih.gov A similar approach would be used with this compound for naftifine. fda.gov By calculating the ratio of the analyte's peak area to the internal standard's peak area, precise quantification can be achieved, as the internal standard effectively normalizes for variations during the analytical process. nih.gov

CompoundRoleRationale for Use with this compound
NaftifineAnalyteStructural analog containing a naphthalene-methylamine core, ensuring similar chromatographic and mass spectrometric behavior. veeprho.comfda.gov
TerbinafineAnalyteContains a naphthalene core, making it structurally related and suitable for analysis using a deuterated naphthalene-based internal standard. nih.govijnrd.org

Methodological Enhancements for Achieving High Selectivity and Sensitivity in Complex Research Matrices

Analyzing trace levels of compounds in complex biological matrices like plasma or tissue presents significant challenges, primarily from matrix effects and background noise that can suppress the analyte signal and compromise sensitivity. chromatographyonline.com To overcome these issues, several methodological enhancements are employed in modern analytical laboratories.

Advanced sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often the first line of defense, used to remove interfering substances and concentrate the analyte before injection into the LC-MS/MS system. nih.govnih.gov

The integration of additional separation technologies can further boost selectivity. mdpi.comnih.gov Ion mobility spectrometry (IMS), for instance, separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to chromatography and mass spectrometry. nih.govwikipedia.org This technique can effectively separate analyte ions from co-eluting matrix interferences that have the same mass-to-charge ratio, thereby reducing noise and significantly improving the signal-to-noise ratio. mdpi.com High-resolution mass spectrometry (HRMS) also enhances selectivity by providing highly accurate mass measurements, allowing the analyte to be distinguished from interferences with very similar masses. bioprocessonline.com

Enhancement TechniquePrinciple of Improvement
Advanced Sample Preparation (e.g., SPE, LLE)Removes matrix components that can cause ion suppression or enhancement, and concentrates the analyte, leading to a stronger signal. chromatographyonline.comnih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC)Uses columns with smaller particles to achieve higher resolution and sharper peaks, providing better separation from interfering compounds. nih.gov
Ion Mobility Spectrometry (IMS)Adds a gas-phase separation step based on ion size and shape, reducing chemical noise and improving selectivity against co-eluting interferences. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS)Provides very high mass accuracy, allowing the differentiation of the analyte from interfering ions with the same nominal mass. bioprocessonline.com

Application in Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Molecular Structure and Dynamics

The deuterium labeling in this compound also makes it a valuable tool for specialized applications in Nuclear Magnetic Resonance (NMR) spectroscopy. clearsynth.com While proton (¹H) NMR is a standard technique for structural elucidation, the strategic replacement of protons with deuterium can provide unique structural and dynamic insights. studymind.co.uk

Simplification of ¹H NMR Spectra: Since deuterium is not observed in a standard ¹H NMR experiment, replacing the methyl protons with deuterium atoms removes their corresponding signal from the spectrum. studymind.co.ukwikipedia.org This simplification can be crucial for unambiguously assigning other proton signals in a complex molecule.

Deuterium (²H) NMR for Dynamics: Deuterium itself is an NMR-active nucleus (spin = 1). wikipedia.org Direct observation via ²H NMR can provide detailed information about the local environment and motion of the labeled methyl group. acs.orgacs.org The relaxation parameters of the deuterium nucleus are highly sensitive to molecular dynamics on the picosecond to nanosecond timescale, offering a window into the rotational freedom of the methyl group. nih.govnih.gov

Probing Interactions and Structure: Deuterium labeling can be used to study how a molecule interacts with other entities, such as proteins. clearsynth.comyoutube.com Changes in the ²H NMR signal upon binding can reveal details about the binding site and the dynamics of the molecule in its bound state. Furthermore, the substitution of a proton with a deuteron (B1233211) can induce small but measurable changes in the chemical shifts of nearby nuclei (e.g., ¹³C), an effect known as an isotope shift. nih.govhuji.ac.ilwikipedia.org The magnitude of these shifts can provide subtle information about molecular structure and hydrogen bonding. nih.govacs.org

NMR ApplicationRole of Deuterium Labeling (d3-methyl group)
Spectral SimplificationRemoves the ¹H signal of the methyl group, aiding in the assignment of other proton resonances in complex spectra. studymind.co.uk
Dynamic Studies (²H NMR)Acts as a direct probe for the rotational dynamics (motional freedom) of the methyl group by measuring deuterium relaxation times. acs.orgacs.org
Interaction StudiesChanges in the ²H NMR signal upon binding to a target (e.g., a protein) can provide information on binding and conformation. clearsynth.comyoutube.com
Structural RefinementInduces measurable isotope effects on the chemical shifts of neighboring nuclei, which can offer subtle details about molecular structure and conformation. nih.govstemwomen.org

Mechanistic Biochemical and Pharmacological Investigations Aided by Methyl 1 Naphthalenemethylamine D3

Elucidation of Metabolic Pathways and Biochemical Transformations of Related Naphthalene-Based Amines

The structural motif of N-methyl-1-naphthalenemethylamine is present in several pharmacologically active compounds, particularly the allylamine (B125299) class of antifungal agents like butenafine, naftifine (B1207962), and terbinafine (B446). scispace.comfda.gov Understanding the metabolic fate of these drugs is crucial for evaluating their efficacy and safety. Methyl-1-naphthalenemethylamine-d3 is an invaluable asset in these investigations.

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing initial estimates of how rapidly a compound is metabolized by liver enzymes. These assays typically involve incubating the compound with liver microsomes and measuring its disappearance over time. For quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS), a reliable internal standard is essential to correct for variations in sample processing and instrument response.

This compound is ideally suited for this role. Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during extraction and chromatography. However, its increased mass (due to the three deuterium (B1214612) atoms) allows it to be distinguished by the mass spectrometer. This enables precise and accurate quantification of the parent compound, a critical factor in determining metabolic half-life.

Research on the enzymatic N-demethylation of N-methyl-1-naphthalenemethylamine by sarcosine (B1681465) oxidase (SOX) variants provides a specific example of an enzymatic transformation that can be studied. researchgate.netnih.gov In such a system, the deuterated compound can be used to trace the reaction and quantify the formation of the demethylated product, naphthalenemethylamine.

ParameterDescriptionRole of this compound
Analyte N-methyl-1-naphthalenemethylamine or related amine (e.g., Terbinafine)The compound whose metabolic stability is being measured.
System In vitro liver microsomes or specific enzymes (e.g., Sarcosine Oxidase)Simulates the metabolic environment of the liver. researchgate.netnih.gov
Technique LC-MS/MSAnalytical method for separating and quantifying the analyte.
Internal Standard This compound Added to all samples at a known concentration to ensure accurate quantification by correcting for analytical variability. researchgate.netresearchgate.net

Beyond quantifying the disappearance of a parent drug, it is often necessary to identify and quantify its metabolites. When a drug like terbinafine is administered, it undergoes various biotransformations. Using a deuterated internal standard like this compound ensures that the quantitative data for both the parent drug and its metabolites are reliable. researchgate.netresearchgate.net

This accurate quantification is the foundation for building a comprehensive picture of the metabolic pathways. For example, in bioanalytical methods developed for terbinafine, the structurally related N-methyl-1-naphthalenemethylamine has been used as an internal standard. researchgate.netresearchgate.net The use of its deuterated form would represent a significant improvement for mass spectrometric methods, providing cleaner data free from isotopic crosstalk. This allows researchers to confidently trace the flow of a chemical through various metabolic steps, such as demethylation or oxidation, and construct an accurate metabolic map.

Analysis of Enzyme-Substrate and Receptor-Ligand Interactions

Understanding how a compound interacts with its biological target is fundamental to pharmacology. This compound aids in these investigations by facilitating the development of robust assays and by allowing researchers to probe the mechanisms of enzymatic reactions.

Determining the binding affinity of a ligand to a receptor or an enzyme often requires measuring the concentration of the unbound ligand or a product of an enzymatic reaction. The accuracy of these measurements is paramount. By serving as a high-fidelity internal standard in LC-MS/MS-based assays, this compound enhances the quality of these quantitative measurements. researchgate.netresearchgate.net This reliability is crucial when developing and validating biochemical assays for naphthalene-based compounds, ensuring that the calculated binding constants (e.g., Ki, Kd) are accurate and reproducible.

The presence of deuterium in place of hydrogen can slow down a reaction if the cleavage of the carbon-hydrogen (or carbon-deuterium) bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. rsc.org

The N-demethylation of N-methyl-1-naphthalenemethylamine, catalyzed by enzymes like sarcosine oxidase, involves the breaking of a C-H bond on the methyl group. researchgate.netnih.gov By comparing the reaction rate of the normal compound with that of this compound (where C-D bonds must be broken), researchers can determine the KIE. A significant KIE (kH/kD > 1) provides strong evidence that C-H bond cleavage is part of the slowest, rate-limiting step of the catalytic cycle. rsc.org This insight is invaluable for understanding how an enzyme functions. While not reductive amination, this N-demethylation is a mechanistically related C-N bond cleavage reaction where KIE studies are highly relevant. nih.govmarquette.edu

Mechanistic QuestionExperimental ApproachExpected Outcome with this compound
Is C-H bond cleavage rate-limiting in N-demethylation?Compare the rate of enzymatic demethylation of the non-deuterated analyte vs. the -d3 version.A KIE (kH/kD) value significantly greater than 1 indicates that C-H bond cleavage is involved in the rate-determining step. rsc.org
What is the mechanism of amine coupling reactions?Use deuterated substrates in ruthenium-catalyzed deaminative coupling reactions.The observation of a significant carbon or hydrogen isotope effect can help establish the turnover-limiting step, such as C-N bond cleavage. nih.govmarquette.edu

Contribution to Lead Compound Characterization in Early-Stage Drug Discovery Research (Emphasis on mechanistic understanding)

In early-stage drug discovery, a lead compound must be thoroughly characterized. This includes understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which collectively determine its pharmacokinetics. The allylamine antifungals, which are structurally related to N-methyl-1-naphthalenemethylamine, serve as a clear example. scispace.com

The development of a robust bioanalytical method is a prerequisite for any pharmacokinetic study. As established, this compound is an ideal internal standard for the quantification of its parent compound and related structures in biological samples like plasma. researchgate.netresearchgate.net For instance, regulatory submissions for the related drug naftifine describe bioanalytical methods that rely on a deuterated internal standard (naftifine-N-methyl-d3) for accurate quantification in human plasma. fda.gov

This precise quantification allows for the determination of key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC). This data provides a mechanistic understanding of the compound's behavior in a biological system, informing decisions on its potential as a drug candidate and guiding further optimization. The use of a stable isotope-labeled internal standard like this compound is not merely a technical detail; it is a fundamental component that ensures the integrity and reliability of the data that underpins modern drug development.

Diverse Chemical Synthesis and Applied Science Applications of Naphthalene Based Amines

Role in the Synthesis of Specific Allylamine (B125299) Derivatives

N-methyl-1-naphthalenemethylamine is a key intermediate in the production of allylamine antifungal agents, most notably Terbinafine (B446). jchr.orgjustia.comgoogle.com Terbinafine is a broad-spectrum antimycotic drug effective against a variety of fungal infections in humans and has been studied for its potential as an agrochemical fungicide. google.comnih.govresearchgate.net

The synthesis of Terbinafine involves the condensation of N-methyl-1-naphthalenemethylamine with a substituted heptenyne side chain, specifically (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne. jchr.orggoogle.com This reaction, typically carried out in the presence of a base such as sodium carbonate or potassium carbonate, results in the formation of the tertiary amine structure of Terbinafine. google.comgoogle.com The process involves the nucleophilic substitution of the chlorine atom by the secondary amine, coupling the naphthalene-methylamine core to the allylic side chain. justia.comgoogle.com The (E)-isomer of the final product is the biologically active form, and synthetic strategies are often designed to be stereoselective to maximize its yield. researchgate.net

The use of Methyl-1-naphthalenemethylamine-d3 in this synthesis produces a deuterium-labeled version of Terbinafine. This isotopically marked version is chemically identical to the standard drug but can be easily distinguished in analytical procedures like mass spectrometry, a property that is crucial for the applications discussed in section 5.4.

Table 1: Key Reactants in Terbinafine Synthesis

Compound Name Role in Synthesis
N-methyl-1-naphthalenemethylamine Core building block (amine component)
(E)-1-chloro-6,6-dimethyl-2-hepten-4-yne Allylic side chain component

Utility as a Building Block in Stereoselective Organic Synthesis for Chiral Amines

While this compound is not itself a chiral molecule, it serves as a fundamental achiral building block in synthetic routes that produce chiral molecules. The stereoselectivity in the synthesis of drugs like Terbinafine arises not from a chiral starting amine, but from the control over the geometry of the double bond (E/Z isomerism) in the allylamine side chain. researchgate.net The synthesis is designed to produce the (E)-isomer, which is the active form of the drug. jchr.orgresearchgate.net

Research into Agrochemical and Biocidal Compound Development (Focus on chemical synthesis and compound properties)

The development of new agrochemicals and biocides is critical for crop protection and controlling microbial growth. Naphthalene (B1677914) derivatives have demonstrated a wide range of biological activities, including antimicrobial and antifungal properties. mdpi.com This has led to significant research into synthesizing novel naphthalene-based compounds for these applications. nih.govresearchgate.netnih.gov

The primary application in this area for N-methyl-1-naphthalenemethylamine is as a precursor to the allylamine class of fungicides, such as Terbinafine. nih.gov Terbinafine functions by inhibiting the enzyme squalene (B77637) epoxidase, which is a key step in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.govresearchgate.net This mechanism of action is highly selective for fungal enzymes, which is a desirable property for agrochemicals. nih.gov

Research has shown that Terbinafine is effective against a range of important plant pathogenic fungi, including Fusarium spp. and Rhizoctonia solani. nih.gov Structure-activity relationship (SAR) studies on Terbinafine analogues have explored how modifications to the naphthalene ring affect antifungal potency. nih.govresearchgate.net For instance, the introduction of small substituents like fluorine at specific positions on the naphthalene moiety can enhance activity against certain yeasts and fungi. nih.gov These studies rely on the systematic synthesis of derivatives, a process where N-methyl-1-naphthalenemethylamine and its substituted analogues are essential starting materials. The physicochemical properties of these synthesized compounds, such as solubility and lipophilicity, are critical factors influencing their biocidal efficacy. nih.govmdpi.com

Table 2: Antifungal Spectrum of Terbinafine

Fungal Group Activity Level Reference
Dermatophytes High (Fungicidal) nih.gov
Aspergilli High nih.gov
Sporothrix schenckii High (Fungicidal) nih.gov
Yeasts (e.g., Candida) Species-dependent (Fungicidal/Fungistatic) nih.gov

Applications of Stable Isotope Tracers in Environmental Fate and Degradation Studies

Understanding the environmental fate of agrochemicals—what happens to them in soil, water, and air—is a crucial part of environmental risk assessment. fera.co.ukorst.edu Stable isotope-labeled compounds, such as this compound, are powerful tools in these studies. scispace.com By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule, scientists can use it as a tracer. orst.eduscispace.com

When a pesticide is synthesized using a labeled precursor like this compound, the resulting active ingredient contains the isotopic label. This labeled pesticide can be introduced into a controlled environmental system (e.g., a soil or water sample). Analytical techniques, primarily mass spectrometry, can then specifically track the labeled parent compound and its breakdown products, even at very low concentrations. fera.co.uk This is because the deuterium atoms give the molecule a distinct, heavier mass that is easily differentiated from naturally occurring, non-labeled compounds.

This stable isotope probing (SIP) technique allows researchers to:

Trace degradation pathways: By identifying the chemical structures of the labeled breakdown products, scientists can map the routes by which the pesticide degrades in the environment. fera.co.uk

Determine degradation rates: The rate at which the parent compound disappears and metabolites appear can be accurately measured. fera.co.uk

Distinguish from background levels: The tracer method allows for precise measurement without interference from any pre-existing contamination of the same, unlabeled chemical in the environmental sample. scispace.com

Generate a mass balance: Researchers can account for all the applied chemical, determining how much has degraded, how much remains, and how much has become bound to soil or other matrices. fera.co.uk

The use of this compound to create labeled fungicides provides an effective and accurate method for studying their environmental persistence, mobility, and transformation, ensuring a more complete understanding of their ecological impact.

Future Research Trajectories and Emerging Innovations in Deuterated Naphthalene Chemistry

Advancements in Automated and High-Throughput Deuterium (B1214612) Labeling Technologies

The synthesis of deuterated compounds has traditionally been a challenge, often involving time-consuming methods with issues of low deuterium incorporation and poor regioselectivity. researchgate.net However, recent breakthroughs are paving the way for more efficient and selective deuteration. Methodologies such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration are becoming more sophisticated. researchgate.net

Emerging technologies are increasingly focused on automation and sustainability. youtube.com Key innovations include:

Photocatalysis and Electrocatalysis : These methods use light or electricity to drive chemical reactions, reducing the need for high temperatures and harsh chemicals. youtube.com Recyclable photo- and electro-catalysts are being developed to make these processes greener. youtube.com

Continuous Flow Chemistry : Moving away from traditional batch processing, continuous flow systems offer superior control, improved efficiency, and are less wasteful. youtube.comthalesnano.com These systems can generate high-purity deuterium gas from sources like D₂O in real-time, streamlining the deuteration process. thalesnano.com

Novel Catalysts : Research is shifting towards catalysts made from abundant and cost-effective materials like iron, manganese, and copper, as alternatives to expensive precious metals such as iridium and palladium. youtube.com Metal-organic frameworks (MOFs) have also been demonstrated as effective photocatalysts for deuteration at room temperature. researchgate.net

These advancements are crucial for producing compounds like Methyl-1-naphthalenemethylamine-d3 more efficiently, facilitating their use in a wider array of research and commercial applications, such as in the preparation of allylamine (B125299) derivatives for agrochemical microbicides. pharmaffiliates.comlgcstandards.com

Expanding the Scope of Mechanistic Biological Investigations into Complex In Vivo Animal Models

Deuterated compounds are invaluable tools for tracing the metabolic fate and understanding the mechanisms of action of molecules within biological systems. thalesnano.com The use of these compounds in complex in vivo animal models is a rapidly expanding area of research.

A notable example in naphthalene (B1677914) chemistry is the study of naphthalene-induced cataractogenesis in mice. nih.gov Research has shown that the bioactivation of naphthalene by cytochrome P450 enzymes is a critical step in this process. nih.gov By using deuterated analogues and observing the outcomes in live animal models, researchers can elucidate complex toxicological pathways. nih.gov

Beyond toxicology, deuterated compounds are being used in a variety of in vivo applications:

Metabolic Tracing : Systemic labeling with deuterated water (²H₂O) allows for the non-invasive, real-time tracing of metabolic pathways in mice. mednexus.org This technique can be used to measure the rates of carbohydrate, lipid, and protein metabolism. nih.gov

Medical Imaging : Deuterium magnetic resonance imaging (dMRI) is an emerging non-radioactive method for cancer imaging. nih.govnih.gov Following the administration of deuterated water, rapidly proliferating cancer cells become preferentially labeled with deuterium, creating a visible contrast between tumors and healthy tissue in animal models. nih.govnih.gov

Drug Development : Deuteration can alter the pharmacokinetic properties of a drug, potentially leading to a longer half-life and greater systemic exposure. nih.govnih.gov While this "deuterium switch" was first applied to existing drugs, the focus is now shifting to incorporating deuterium into novel drug candidates from the outset. nih.gov

These complex in vivo studies are essential for translating basic chemical knowledge into tangible biomedical applications, from understanding disease mechanisms to developing safer and more effective therapeutics. mdpi.com

Integration of Advanced Computational Chemistry with Experimental Deuterated Compound Research

The synergy between computational chemistry and experimental research is accelerating progress in the study of deuterated compounds. Quantum mechanical computations and other modeling techniques provide profound insights that complement and guide laboratory experiments. nih.gov

This integrated approach is particularly powerful in several areas:

Understanding Isotope Effects : Computational models can calculate and explain the origins of deuterium equilibrium isotope effects (DEIEs), which are subtle changes in noncovalent interactions upon deuteration. nih.gov For example, studies combining experiments with computation have revealed that changes in aggregate zero-point energy vibrations, rather than simple inductive effects, are often responsible for observed DEIEs. nih.gov

Predicting Reaction Mechanisms : Quantum chemical calculations can model reaction pathways and energy barriers. This is crucial for understanding phenomena like quantum mechanical tunneling, where lighter isotopes like hydrogen can tunnel through a reaction barrier more easily than heavier isotopes like deuterium. acs.org Comparing experimental kinetic isotope effects (KIEs) with calculated values helps to confirm complex reaction mechanisms. acs.org

Thermochemical Data : Developing accurate and extensive datasets of thermochemical properties is vital for benchmarking and improving computational methods. arxiv.org Large-scale computational projects are generating highly accurate data for tens of thousands of molecules, providing a robust foundation for data-driven and predictive chemistry. arxiv.org

For naphthalene-based systems, computational studies can provide detailed insights into molecular structure, phase behavior in materials like liquid crystals, and electronic properties, guiding the design of new functional materials. rsc.orgnist.gov

Exploration of Novel Applications in Catalysis and Materials Science

The unique properties of deuterated compounds are being explored for novel applications beyond the traditional scope of mechanistic studies and pharmaceuticals. The stronger carbon-deuterium bond can impart greater stability, leading to enhanced performance in catalysis and materials science. researchgate.netnih.gov

Catalysis : Deuterated compounds serve as probes to unravel reaction mechanisms in catalysis. In the hydrogenation of naphthalene, for instance, studying the reaction pathways over different catalysts (like Palladium or Molybdenum-based catalysts) is crucial for optimizing the production of fuels with higher cetane numbers. acs.orgnih.gov Using deuterated naphthalene could provide precise information on hydrogen exchange and isomerization steps.

Materials Science : Deuteration is a strategy to increase the stability and operational lifetime of functional materials. youtube.com This includes organic light-emitting diodes (OLEDs) and fluorescent dyes, where replacing hydrogen with deuterium can lead to brighter and more durable products. youtube.com In the realm of liquid crystals, the study of all-aromatic naphthalene-based mesogens provides a valuable benchmark for classical theories of nematic order, with computational simulations helping to clarify the relationship between molecular shape and phase properties. rsc.org Furthermore, deuteration has been shown to enhance the performance of azobenzene-based photoswitches, which are molecules that can control biological functions with light, opening new avenues in photopharmacology. biorxiv.org

The exploration of deuterated naphthalenes and related structures in these emerging areas highlights the versatility of isotope effects as a tool for molecular engineering.

Compound Information

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl-1-naphthalenemethylamine-d3 to ensure high deuterium incorporation and purity?

  • Methodological Answer : The synthesis involves reacting 1-chloronaphthalenemethylamine with N-methylformamide under strong alkaline conditions with phase-transfer catalysts (e.g., tetrabutylammonium bromide). Key optimization steps include:

  • Deuterium Incorporation : Use deuterated solvents (e.g., D₂O) to minimize proton exchange.
  • Reaction Conditions : Maintain temperatures between 60–80°C and monitor reaction progress via LC-MS to avoid over-hydrolysis.
  • Purification : Acid-base extraction followed by column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures ≥98% purity. Validate purity using ¹H NMR to confirm deuterium substitution at the methyl group .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :

  • ¹H/²H NMR : Confirm deuterium substitution by observing the absence of proton signals at the methyl group (δ ~2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (174.261 g/mol) and isotopic patterns.
  • Elemental Analysis : Validate empirical formula (C₁₂H₁₃N) with ≤0.3% deviation.
  • FT-IR : Identify amine N-H stretches (if residual protons exist) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data for this compound across in vitro and in vivo studies?

  • Methodological Answer :

  • Systematic Review : Follow inclusion criteria (e.g., species, exposure routes) as outlined in toxicological frameworks (Table B-1, ).
  • Data Harmonization : Normalize results using metabolic rate constants (e.g., CLₜₒₜₐₗ) and adjust for interspecies differences (e.g., allometric scaling).
  • Risk of Bias Assessment : Apply tools like Table C-7 ( ) to evaluate randomization and dose allocation in animal studies.
  • Mechanistic Studies : Use deuterium kinetic isotope effects (KIE) to differentiate enzymatic vs. non-enzymatic degradation pathways .

Q. What strategies mitigate isotopic dilution effects when using this compound as an internal standard in quantitative metabolomics?

  • Methodological Answer :

  • Spike-in Calibration : Prepare a calibration curve with known concentrations of the deuterated compound and the analyte in a matrix-matched solvent.
  • Chromatographic Separation : Optimize HPLC conditions (e.g., C18 column, 0.1% formic acid in acetonitrile/water) to resolve isotopic peaks.
  • Data Correction : Apply mathematical models (e.g., linear regression) to account for residual protonated analogs detected via MS/MS .

Q. How can researchers design experiments to evaluate the role of this compound in modulating cytochrome P450 (CYP) enzyme activity?

  • Methodological Answer :

  • In vitro Assays : Use human liver microsomes (HLMs) incubated with the compound (0.1–100 µM) and CYP-specific substrates (e.g., midazolam for CYP3A4).
  • Kinetic Analysis : Calculate IC₅₀ values and inhibition mechanisms (competitive/non-competitive) using Lineweaver-Burk plots.
  • Deuterium Effects : Compare Kₘ and Vₘₐₓ values with non-deuterated analogs to assess isotopic impacts on enzyme binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.